(S)-Retosiban is classified as a synthetic small molecule. Its chemical structure allows it to bind selectively to the oxytocin receptor, making it a valuable candidate for therapeutic interventions in conditions such as preterm labor and autism spectrum disorders, where oxytocin plays a significant role. The compound is derived from modifications of existing oxytocin receptor antagonists, enhancing its specificity and efficacy.
The synthesis of (S)-Retosiban involves several key steps, typically beginning with the formation of a chiral intermediate. Common methods include:
The technical details often involve using specific reagents that facilitate selective reactions while minimizing racemization.
(S)-Retosiban has a complex molecular structure characterized by multiple functional groups that contribute to its binding affinity for the oxytocin receptor. The molecular formula is , with a molecular weight of approximately 396.53 g/mol.
(S)-Retosiban undergoes various chemical reactions that are essential for its synthesis and functionalization:
The reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield.
(S)-Retosiban exerts its pharmacological effects by selectively antagonizing the oxytocin receptor. This mechanism involves:
Research indicates that this antagonism can be beneficial in managing conditions related to excessive oxytocin activity, such as preterm labor.
(S)-Retosiban exhibits several notable physical and chemical properties:
Relevant data on melting point and boiling point are critical for formulation development in pharmaceutical applications.
The primary applications of (S)-Retosiban are in research and clinical settings:
Preterm birth, defined as delivery occurring before 37 weeks of gestation, represents a global healthcare challenge with profound implications for neonatal morbidity and mortality. As the leading cause of infant mortality worldwide, it contributes to approximately 35% of all neonatal deaths, with survivors facing significant risks of neurodevelopmental impairments and chronic health conditions [3]. The economic burden extends beyond immediate neonatal intensive care, encompassing long-term developmental support and specialized healthcare services, creating substantial societal costs [10].
Oxytocin-mediated uterine contractions constitute the final biochemical pathway in the initiation and progression of labor, both at term and preterm. During pregnancy, the uterine myometrium undergoes profound molecular changes characterized by increased expression of oxytocin receptors and enhanced coupling efficiency of G-proteins. This creates a state of heightened sensitivity to circulating oxytocin, which increases up to 300-fold near term [1] [7]. The oxytocin receptor belongs to the rhodopsin-type class I G-protein-coupled receptor superfamily, with activation primarily triggering the Gq/phospholipase C/inositol triphosphate pathway. This leads to calcium mobilization from intracellular stores and subsequent phosphorylation of myosin light chains, initiating smooth muscle contraction [5] [7]. In preterm labor, this physiological process is pathologically activated prematurely, creating a therapeutic window for pharmacological intervention through oxytocin receptor blockade.
Tocolytic therapy aims to temporarily suppress uterine contractions, providing critical time for two essential interventions: administration of antenatal corticosteroids to accelerate fetal lung maturation and facilitation of in utero transfer to facilities equipped with advanced neonatal care. The therapeutic goal is not indefinite pregnancy prolongation but achieving a 48-hour delay, which is associated with significant improvements in neonatal outcomes [3]. Current tocolytic agents exhibit variable efficacy and significant side effect profiles, creating an unmet medical need for targeted therapies with improved selectivity and safety.
Table 1: Comparison of Major Tocolytic Classes and Their Limitations
| Therapeutic Class | Representative Agents | Primary Mechanism | Clinical Limitations |
|---|---|---|---|
| Calcium Channel Blockers | Nifedipine | Reduction of intracellular calcium | Maternal hypotension, tachycardia |
| Cyclooxygenase Inhibitors | Indomethacin | Prostaglandin synthesis inhibition | Fetal ductus arteriosus constriction, oligohydramnios |
| Beta-Adrenergic Agonists | Terbutaline | Myometrial relaxation through cAMP | Maternal tachycardia, hyperglycemia, pulmonary edema |
| Magnesium Sulfate | - | Calcium antagonism, neuromuscular blockade | Maternal flushing, neuromuscular effects, fetal hypotonia |
| Peptide Oxytocin Antagonists | Atosiban | Oxytocin/vasopressin receptor blockade | Limited efficacy, vasopressin-related side effects |
The development of oxytocin receptor antagonists has progressed through distinct pharmacological generations, beginning with peptide-based structures and evolving toward selective non-peptide compounds. Atosiban, a peptide analogue of oxytocin, represented the first clinically available oxytocin antagonist approved for tocolysis in Europe. While demonstrating proof-of-concept for receptor blockade, atosiban exhibits significant limitations including poor oral bioavailability (necessitating intravenous administration), short plasma half-life (approximately 18 minutes), and cross-reactivity with vasopressin receptors (V₁ₐ), which can cause off-target effects including hypertension and fluid retention [3] [7].
The transition to non-peptide antagonists was driven by the need for improved receptor selectivity, oral bioavailability, and pharmacokinetic profiles suitable for outpatient management. Barusiban, an investigational peptide derivative, demonstrated enhanced oxytocin receptor specificity but retained the pharmacokinetic limitations inherent to peptide structures [7]. The discovery of retosiban and related compounds represented a paradigm shift toward orally bioavailable small molecules with sub-nanomolar receptor affinity. These compounds emerged from systematic structure-activity relationship studies focused on 2,5-diketopiperazine scaffolds, which provided optimal three-dimensional configuration for receptor interaction while maintaining metabolic stability [1] [4].
Retosiban (GSK-221149-A) exemplifies the second-generation oxytocin antagonists with its high binding affinity (Ki = 0.65 nM) and exceptional selectivity (>1400-fold over vasopressin receptors V₁ₐ, V₁ᵦ, and V₂) [1] [9]. Preclinical characterization demonstrated dose-dependent inhibition of oxytocin-induced uterine contractions in non-pregnant rats and suppression of spontaneous contractions in late-term pregnant rats [1]. Phase 2 clinical evaluation confirmed translational potential, with intravenous retosiban significantly prolonging time to delivery compared to placebo (median 26 days vs. 13 days) in women with spontaneous preterm labor between 34-36 weeks gestation [2]. These findings established the therapeutic foundation for non-peptide antagonists while highlighting the critical influence of stereochemistry on pharmacologic activity.
Figure 1: Evolution of Oxytocin Receptor Antagonists for Tocolysis
[Peptide-Based Agents (1990s)] --> [Modified Peptides (2000s)] --> [Non-Peptide Small Molecules (2010s)]| | ||__ Atosiban |__ Barusiban |__ Retosiban| (IV administration) | (Improved selectivity)| (Oral bioavailability)|__ Low selectivity |__ Peptide limitations |__ High stereoselectivityStereochemistry represents a fundamental determinant of drug-receptor interactions, particularly for compounds targeting G-protein-coupled receptors with precise steric requirements. Chirality arises when molecules contain asymmetric centers (typically carbon atoms with four distinct substituents) that generate non-superimposable mirror-image configurations termed enantiomers [6]. These enantiomeric pairs possess identical physicochemical properties in achiral environments but exhibit profound biological divergences in chiral biological systems due to differential binding to asymmetric receptor binding sites, metabolic enzyme selectivity, and transport protein interactions [6] [8].
Retosiban contains three chiral centers (designated C3, C6, and C7) that generate eight possible stereoisomers (four diastereomeric pairs) [1]. Pharmacological characterization revealed extraordinary potency differences between these configurations. The (3R,6R,7R)-isomer (commercially developed as retosiban) demonstrates sub-nanomolar receptor affinity (Ki = 0.65 nM), while inversion of stereochemistry at any chiral center substantially reduces activity [1] [4]. Most significantly, the (3R,6R,7S)-isomer (designated (S)-retosiban at the C7 position) exhibits approximately 10-fold reduced potency compared to the (7R) configuration [1]. The (3S,6S,7S)-isomer shows even greater activity loss (>500-fold reduction), confirming that the 3R,6R,7R configuration represents the optimal stereochemical arrangement for oxytocin receptor binding and antagonism [1].
Structural biology studies utilizing crystallography of the human oxytocin receptor-retosiban complex provide molecular insights into this stereodependence [1]. The lipophilic R-indanyl group at position 3 penetrates a deep hydrophobic pocket within the receptor binding site, while the 2-methyloxazole ring at position 7 interacts near the extracellular surface. The diketopiperazine core forms critical hydrogen bonds with transmembrane domain residues. The 7S configuration creates suboptimal spatial orientation of the oxazole-morpholine moiety, disrupting interactions with extracellular loop residues and reducing binding energy [1] [4]. Additionally, the R-sec-butyl group at position 6 provides optimal hydrophobic complementarity with the receptor's transmembrane helix 6, with smaller alkyl groups diminishing antagonist potency [1].
Table 2: Influence of Stereochemistry on Retosiban Isomer Activity
| Stereochemical Configuration | Relative Receptor Affinity | Antagonist Potency (Relative to 3R,6R,7R) |
|---|---|---|
| (3R,6R,7R) | Ki = 0.65 nM | 1x (reference) |
| (3R,6R,7S) | Ki ≈ 6.5 nM | ≈10x reduced |
| (3S,6S,7S) | Ki > 300 nM | >500x reduced |
| (3R,6S,7R) | Ki ≈ 50 nM | ≈75x reduced |
Structure-activity relationship studies further illuminate the structural imperatives for optimal receptor interaction. Replacement of the 3-position indanyl group with phenethyl or benzyl moieties significantly weakens antagonist activity, confirming the importance of this bicyclic structure for hydrophobic interaction [1] [4]. Similarly, modification of the 6-position R-sec-butyl to smaller alkyl groups reduces potency, while the 2-methyloxazole at position 7 contributes to aqueous solubility and minimal cytochrome P450 interactions. The morpholine ring surprisingly shows no direct receptor interaction, explaining its tolerance for modification in analogue development [1].
The synthesis of retosiban exemplifies stereochemical control in pharmaceutical manufacturing. The original laboratory-scale route employed an Ugi four-component reaction followed by diastereoselective cyclization to establish the diketopiperazine core [1]. Critical to this process was hydrochloric acid-mediated epimerization that enriched the desired (7R)-stereochemistry at the exocyclic position, achieving the therapeutically optimal configuration [1]. This synthetic approach underscores the technological importance of stereochemical control in producing pharmacologically active enantiomers while minimizing the presence of less active or potentially antagonistic stereoisomers such as the (7S) configuration.
The evolution of retosiban and its stereochemical optimization represents a broader trend in drug development, where approximately 50% of currently marketed pharmaceuticals are chiral compounds. Among these, nearly 50% continue to be administered as racemic mixtures despite known differences in enantiomer activity [6]. The deliberate development of single-enantiomer formulations like the (3R,6R,7R)-retosiban configuration offers potential advantages including simplified pharmacokinetics, reduced metabolic interactions, and enhanced therapeutic indices—advancements critically important in obstetric pharmacology where maternal and fetal safety considerations are paramount [6] [8].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: